2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide
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Overview
Description
2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly anesthetics like ropivacaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2,6-dimethylaniline with piperidine-1-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action results in the anesthetic effect, providing pain relief .
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: A local anesthetic with a similar structure and mechanism of action.
Levobupivacaine: Another local anesthetic with comparable properties.
Bupivacaine: Shares structural similarities and is used for similar medical applications.
Uniqueness
2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its synthesis and reactivity also differ slightly from other similar compounds, making it a valuable intermediate in pharmaceutical chemistry .
Properties
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-4-5-10-14(11)16-15(18)17-12(2)8-6-9-13(17)3/h4-5,7,10,12-13H,6,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLJPVVSNMQVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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